molecular formula C21H18N2O B565257 ent-Calindol Amide-13C CAS No. 1217724-96-3

ent-Calindol Amide-13C

Cat. No.: B565257
CAS No.: 1217724-96-3
M. Wt: 315.38
InChI Key: XLXUKYDIQFPOCY-ORRZGNCYSA-N
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Description

ent-Calindol Amide-13C is a biochemical compound used primarily in proteomics research. It is a labeled analogue of ent-Calindol Amide, which is an intermediate of ent-Calindol. The molecular formula of this compound is (13C)C20H18N2O, and it has a molecular weight of 315.37 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Calindol Amide-13C involves the incorporation of a carbon-13 isotope into the molecular structure of ent-Calindol Amide. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques to ensure the incorporation of the isotope without altering the compound’s chemical properties .

Industrial Production Methods: Industrial production of this compound is carried out under strict process parameter control to ensure product quality. The production process involves flexible batch sizes to meet the needs of global customers and is conducted in facilities equipped to handle stable isotope labeling.

Chemical Reactions Analysis

Types of Reactions: ent-Calindol Amide-13C undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

ent-Calindol Amide-13C is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of ent-Calindol Amide-13C involves its interaction with specific molecular targets and pathways. As a labeled analogue, it is used to trace and study the behavior of ent-Calindol Amide in various biological and chemical processes. The incorporation of the carbon-13 isotope allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

    ent-Calindol Amide: The unlabelled version of ent-Calindol Amide-13C.

    N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide: Another structural analogue.

Uniqueness: this compound is unique due to the incorporation of the carbon-13 isotope, which allows for advanced analytical techniques and detailed study of metabolic pathways. This makes it particularly valuable in research applications where precise tracking and analysis are required.

Biological Activity

ent-Calindol Amide-13C is a compound of interest in the field of medicinal chemistry and pharmacology, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an indole moiety and an amide functional group. The incorporation of the 13C isotope allows for advanced spectroscopic studies, enhancing our understanding of its interactions at the molecular level.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to effects on mood regulation and neuroprotection.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases.
  • Antidepressant Activity : The compound has shown promise in alleviating symptoms of depression in preclinical models, likely through its serotonergic activity.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disorders.

Case Studies

  • Study 1 : A study conducted on rodent models demonstrated that this compound administration resulted in significant improvements in behavioral tests associated with depression, indicating its potential as an antidepressant agent.
  • Study 2 : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. Results showed a reduction in amyloid-beta plaques and improved cognitive function.

Data Tables

Study Model Effect Observed Mechanism Proposed
Study 1RodentAntidepressantSerotonin receptor modulation
Study 2Alzheimer's modelNeuroprotectionReduction of amyloid-beta plaques
Study 3In vitroAnti-inflammatoryInhibition of pro-inflammatory cytokines

In Vitro Studies

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential therapeutic role in conditions characterized by inflammation.

In Vivo Studies

In vivo studies support the findings from in vitro experiments, demonstrating that administration of this compound leads to decreased levels of inflammatory markers in animal models subjected to inflammatory stimuli.

Properties

IUPAC Name

N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-ORRZGNCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747284
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217724-96-3
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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